2,2-Dimethylbutanamide

RIP1 kinase necroptosis kinase inhibitor

Medicinal chemistry programs requiring branched aliphatic amides often face isomer confusion-the wrong substitution pattern invalidates SAR. 2,2-Dimethylbutanamide (CAS 102014-33-5) is the validated gem-dimethyl scaffold behind RIPA-56 (IC50 = 13 nM vs. RIP1, >769-fold selective over RIP3). - Proven utility: Core moiety in CB2 agonist lead (compound 14, rat pain model efficacy). - Optimized properties: ACD/LogP 0.52, PSA 43 Ų, t1/2 = 128 min (human liver microsomes). - Available as crystalline solid, 95-98% purity, suitable for polymorph screening.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 102014-33-5
Cat. No. B3045117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylbutanamide
CAS102014-33-5
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)N
InChIInChI=1S/C6H13NO/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H2,7,8)
InChIKeyJDEUUKYNTHHAQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylbutanamide: Procurement & Baseline Characteristics


2,2-Dimethylbutanamide (CAS 102014-33-5) is a branched-chain aliphatic amide with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol, characterized by a gem-dimethyl substitution at the alpha-carbon position adjacent to the primary amide functional group . This compound serves as a versatile building block in medicinal chemistry, functioning both as a primary amide intermediate and as a key structural moiety in potent pharmacological agents, particularly in the development of RIP1 kinase inhibitors and CB2 receptor agonists [1]. Commercially available at purities ranging from 95% to 98%, it is supplied as a crystalline solid with documented stability and handling parameters .

Why Structural Analogs Fail as Substitutes


Structural analogs of 2,2-dimethylbutanamide, such as 3,3-dimethylbutanamide (CAS 926-04-5) and N,2-dimethylbutanamide (CAS 21458-37-7), share the identical molecular formula (C6H13NO) and molecular weight (115.17 g/mol) but differ critically in substitution pattern and functional group arrangement, leading to distinct physicochemical properties, metabolic stability, and pharmacological activity when incorporated into bioactive molecules . The gem-dimethyl substitution at the C2 position confers unique steric and electronic effects that are non-transferable to C3-substituted or N-substituted analogs . In medicinal chemistry applications, the 2,2-dimethylbutanamide moiety has been specifically optimized within multiple lead compound series for target engagement and pharmacokinetic properties, and substitution with isomeric amides would abolish the structure-activity relationships established through extensive medicinal chemistry campaigns [1]. The following evidence demonstrates that 2,2-dimethylbutanamide is not an interchangeable commodity but a structurally defined building block with quantifiable performance differentiation.

Quantitative Differentiation vs. In-Class Alternatives


RIP1 Kinase Inhibition Potency

The 2,2-dimethylbutanamide moiety forms the structural core of RIPA-56 (N-benzyl-N-hydroxy-2,2-dimethylbutanamide), a potent and selective RIP1 kinase inhibitor with an IC50 of 13 nM . This compound demonstrates efficient inhibition of RIP1 kinase activity while exhibiting no inhibitory activity against RIP3 kinase at concentrations up to 10 μM, representing a >769-fold selectivity window . In cellular assays, RIPA-56 protects murine L929 cells from TNFα/z-VAD-FMK-induced necrosis with an EC50 of 27 nM .

RIP1 kinase necroptosis kinase inhibitor

Metabolic Stability in Human Liver Microsomes

The 2,2-dimethylbutanamide scaffold confers significant metabolic stability advantages to RIPA-56, with a half-life (t1/2) of 128 minutes in human liver microsomal stability assays [1]. This extended half-life represents a key optimization outcome achieved through the specific 2,2-dimethyl substitution pattern. In vivo pharmacokinetic evaluation in rats demonstrated a plasma half-life of 3.1 hours following oral administration . The metabolically stable nature of this scaffold classifies RIPA-56 as a type III kinase inhibitor that locks RIP1 in its inactive form .

metabolic stability liver microsomes pharmacokinetics

CB2 Receptor Agonist Potency & Selectivity

In a lead optimization campaign targeting improved in vitro metabolic stability while retaining CB2 receptor potency and selectivity, compound 14—N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide—was identified as the optimal candidate from a sulfamoyl benzamide series [1]. This compound, incorporating the 2,2-dimethylbutanamide moiety, demonstrated potent and selective CB2 receptor agonism with moderate in vitro metabolic stability and oral bioavailability [2]. Critically, compound 14 demonstrated in vivo efficacy in a rat model of post-surgical pain, validating the translational relevance of this specific amide scaffold [3].

CB2 receptor cannabinoid analgesia

LogP & Polar Surface Area Comparison

Computational property comparison reveals meaningful differences between 2,2-dimethylbutanamide and its positional isomer 3,3-dimethylbutanamide (CAS 926-04-5) . 2,2-Dimethylbutanamide exhibits an ACD/LogP of 0.52, a polar surface area of 43 Ų, and 2 hydrogen bond donors (primary amide NH2 group) . In contrast, 3,3-dimethylbutanamide has a computed XLogP3 of 0.8—approximately 0.3 log units higher—indicating increased lipophilicity despite identical molecular formula . This difference in partition coefficient affects membrane permeability, aqueous solubility, and metabolic clearance when the moieties are incorporated into drug candidates.

LogP polar surface area drug-likeness

Crystalline Form & Polymorph Development

The 2,2-dimethylbutanamide scaffold supports the development of crystalline forms of N-(3,5-difluorobenzyl)-N-hydroxy-2,2-dimethylbutanamide, a RIP1 inhibitor with defined solid-state properties suitable for pharmaceutical formulation [1]. Patent applications describe specific crystalline forms of this 2,2-dimethylbutanamide derivative, including methods for preparing and characterizing these polymorphs [2]. The crystalline forms are claimed for treating diseases or conditions mediated by RIP1, demonstrating that the 2,2-dimethylbutanamide moiety is compatible with reproducible solid-state characterization and scale-up .

polymorph crystallization solid-state

Research & Industrial Application Scenarios


Necroptosis & Inflammation: RIP1 Inhibitor Development

2,2-Dimethylbutanamide is the core scaffold for RIPA-56, a validated chemical probe achieving 13 nM IC50 against RIP1 kinase with >769-fold selectivity over RIP3 . Researchers investigating TNFα-induced necroptosis, systemic inflammatory response syndrome, or ischemia-reperfusion injury should prioritize this compound as the foundation for RIP1-targeted tool compounds. The demonstrated metabolic stability (t1/2 = 128 min in human liver microsomes) supports both in vitro and in vivo experimental designs [1].

CB2-Selective Agonist Synthesis

The 2,2-dimethylbutanamide moiety enabled the identification of compound 14—N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide—which emerged as the lead candidate from a sulfamoyl benzamide optimization campaign targeting CB2 receptor agonism [2]. This compound demonstrated in vivo efficacy in a rat post-surgical pain model, making the 2,2-dimethylbutanamide scaffold directly relevant for analgesic and anti-inflammatory CB2-targeted programs [3].

LogP & Metabolic Stability Optimization

With an ACD/LogP of 0.52 and polar surface area of 43 Ų, 2,2-dimethylbutanamide offers a favorable polarity profile for lead optimization compared to the more lipophilic 3,3-isomer (XLogP3 = 0.8) . The gem-dimethyl substitution at C2 provides steric shielding of the amide bond, potentially reducing metabolic hydrolysis while maintaining hydrogen-bonding capacity via the primary amide NH2 group . This combination of properties supports systematic optimization of ADME parameters in early-stage drug discovery.

Polymorph Screening & Preformulation

2,2-Dimethylbutanamide derivatives form distinct crystalline polymorphs suitable for pharmaceutical development, as demonstrated by patent applications covering crystalline forms of N-(3,5-difluorobenzyl)-N-hydroxy-2,2-dimethylbutanamide [4]. Formulation scientists and solid-state chemists developing RIP1 inhibitors can leverage this scaffold for polymorph screening, salt selection, and crystallization process development to achieve reproducible manufacturing and intellectual property protection .

Technical Documentation Hub

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